![molecular formula C20H19BrN4OS B6490462 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide CAS No. 1357749-58-6](/img/structure/B6490462.png)
2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a benzylamino group attached to the pyridazine ring, a sulfanyl group, and a bromo-methylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the benzylamino group. The sulfanyl group is then attached to the pyridazine ring, and finally, the bromo-methylphenylacetamide moiety is introduced. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the functional groups, such as converting the nitro group to an amino group.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution of the bromo group can lead to a variety of substituted derivatives.
Scientific Research Applications
2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives with different substituents, such as:
- 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide
- 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-fluoro-4-methylphenyl)acetamide
- 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-iodo-4-methylphenyl)acetamide
Uniqueness
What sets 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties. For instance, the presence of the bromo group may enhance its reactivity in substitution reactions, while the benzylamino group may contribute to its biological activity.
Properties
IUPAC Name |
2-[6-(benzylamino)pyridazin-3-yl]sulfanyl-N-(2-bromo-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4OS/c1-14-7-8-17(16(21)11-14)23-19(26)13-27-20-10-9-18(24-25-20)22-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEOCDYXMIJPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NCC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.